molecular formula C8H11ClN2O B1408595 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride CAS No. 1820665-47-1

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

Cat. No. B1408595
M. Wt: 186.64 g/mol
InChI Key: IACUOWSVNLGTIZ-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride” is a chemical compound . It is a part of the 1,8-naphthyridines class of heterocyclic compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various fields including medicinal chemistry and materials science .

Scientific Research Applications

  • Synthesis of 1,8-naphthyridines

    • Field : Organic Chemistry
    • Application : 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
    • Methods : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
    • Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
  • Synthesis and Reactivity of 1,5-naphthyridines

    • Field : Organic Chemistry
    • Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .
  • Use as Ligands

    • Field : Inorganic Chemistry
    • Application : Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complexes .
    • Methods : The methods of application involve the reaction of naphthyridines with metal ions under suitable conditions .
    • Results : The resulting metal-naphthyridine complexes have been studied for their potential applications in various fields .
  • Use in Light-Emitting Diodes

    • Field : Materials Science
    • Application : Naphthyridines are used as components of light-emitting diodes (LEDs) .
    • Methods : The methods of application involve the incorporation of naphthyridines into the active layer of LEDs .
    • Results : The resulting LEDs exhibit improved performance characteristics .
  • Use in Dye-Sensitized Solar Cells

    • Field : Energy Science
    • Application : Naphthyridines are used in dye-sensitized solar cells .
    • Methods : The methods of application involve the use of naphthyridines as sensitizing dyes in solar cells .
    • Results : The resulting solar cells exhibit improved energy conversion efficiency .
  • Use in Molecular Sensors

    • Field : Analytical Chemistry
    • Application : Naphthyridines are used in the development of molecular sensors .
    • Methods : The methods of application involve the use of naphthyridines as recognition elements in sensors .
    • Results : The resulting sensors exhibit improved sensitivity and selectivity .
  • Synthesis of 1,6-naphthyridines

    • Field : Organic Chemistry
    • Application : 1,6-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They are used in the development of methods for the synthesis of 1,6-naphthyridines .
    • Methods : The synthesis of 1,6-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
    • Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
  • Synthesis and Reactivity of 1,5-naphthyridines

    • Field : Organic Chemistry
    • Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACUOWSVNLGTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
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Reactant of Route 5
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5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

Citations

For This Compound
1
Citations
RA Serwa - 2007 - ir.vanderbilt.edu
Development of a methodology for an efficient multi-gram scale preparation of 2-amino-5-pyridinols and subsequent investigation of the antioxidant properties of these compounds were …
Number of citations: 5 ir.vanderbilt.edu

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